molecular formula C15H9BrCl2N2O B1527098 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1203335-92-5

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1527098
CAS No.: 1203335-92-5
M. Wt: 384.1 g/mol
InChI Key: IONQGDVKTOKFDD-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative featuring a pyridin-2-yl substituent at the 2-position and a bromine atom at the 6-position of the quinoline core. The compound’s reactive carbonyl chloride group and hydrochloride salt enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with a quinoline ring fused with a pyridine ring, with a bromine atom and a carbonyl chloride group that contribute to its potential biological activity. It has a molecular formula of C₁₅H₈BrClN₂O and a molecular weight of approximately 337.59 g/mol. This compound is of interest in medicinal chemistry and material science due to its synthetic utility and biological properties.

Applications

This compound has several applications:

  • Medicinal Chemistry It can serve as a lead compound in medicinal chemistry. Compounds similar to it have been investigated for their biological activities, particularly as potential anticancer agents. Studies have shown that derivatives of quinoline and pyridine can inhibit various cancer cell lines, suggesting that this compound may also exhibit similar properties. Research also indicates potential anti-inflammatory effects through mechanisms involving platelet aggregation inhibition. The exploration of these biological activities highlights the compound's relevance in drug discovery and development.
  • Scientific Research In chemistry, 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a building block for synthesizing more complex molecules, making it a valuable intermediate in developing new chemical entities. In biological research, it is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
  • Industry In industry, 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is used in producing dyes, pigments, and other chemical products, making it a valuable component in various industrial applications due to its versatility and reactivity.

Mechanism of Action

The mechanism by which 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Positional Isomers of the Pyridine Substituent

The position of the pyridine ring (2-, 3-, or 4-pyridinyl) significantly influences electronic and steric properties:

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
  • CAS : 1332530-21-8
  • Molecular Weight : 384.1 g/mol
  • This compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
  • CAS : 1332531-40-4
  • Molecular Weight : 384.05 g/mol
  • Available at ≥97% purity, indicating robust synthetic protocols for this isomer .

Substituent Variation at the Quinoline 6-Position

Replacing bromine with alkyl groups modifies solubility and reactivity:

6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
  • This derivative lacks halogen-related hazards, simplifying handling .

Purity and Commercial Availability

Compound Pyridine Position Quinoline Substituent CAS Number Purity Availability
Target (6-Bromo-2-(pyridin-2-yl)) 2 6-Bromo Not Provided N/A Likely Custom
6-Bromo-2-(pyridin-3-yl) variant 3 6-Bromo 1332531-40-4 ≥97% Available (MolCore)
6-Bromo-2-(pyridin-4-yl) variant 4 6-Bromo 1332530-21-8 ≥95% Discontinued
6-Ethyl-2-(pyridin-4-yl) variant 4 6-Ethyl Not Provided N/A Available (Biosynth)

Biological Activity

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound characterized by its unique structure, which includes a quinoline core, a bromine atom at the 6-position, and a carbonyl chloride group at the 4-position. Its molecular formula is C15H9BrCl2N2OC_{15}H_{9}BrCl_{2}N_{2}O with a molecular weight of approximately 384.1 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in material science applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through the Skraup synthesis method, involving aniline derivatives and glycerol.
  • Bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce the bromine atom at the 6-position.
  • Pyridin-2-yl Substitution : The pyridine ring is introduced via nucleophilic substitution.
  • Carbonyl Chloride Formation : The carbonyl chloride group is formed by reacting a carboxylic acid with thionyl chloride or oxalyl chloride.

The biological activity of this compound primarily involves enzyme inhibition and protein interaction:

  • Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, blocking substrate access, which is crucial for therapeutic applications targeting kinases and other enzymes involved in disease pathways.
  • Protein Interaction : It can alter protein conformation and function, making it useful in biochemical assays to study enzyme activity and protein interactions .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity : Research indicates that similar quinoline derivatives exhibit anticancer properties by inhibiting cancer cell proliferation through apoptosis induction. A study showed that derivatives with pyridine substitutions could enhance this activity due to improved binding affinity to cancer-related targets .
  • Antimicrobial Properties : Compounds within the quinoline family have demonstrated broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties. This has been attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microorganisms.
  • Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor, which is significant for drug development aimed at diseases like cancer and inflammatory disorders. Specific assays have shown promising results in inhibiting kinase activity related to cell signaling pathways .

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It acts as a building block for synthesizing potential therapeutic agents targeting various diseases.
  • Materials Science : The compound's electronic properties are exploited in developing organic semiconductors and light-emitting diodes (LEDs).
  • Biochemical Assays : It is utilized as a probe for studying enzyme kinetics and protein-ligand interactions, facilitating advancements in biochemical research .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

Compound NameBiological ActivityMechanism of Action
6-BromoquinolineAntimicrobialDisruption of cell membranes
6-MethylquinolineAnticancerInduction of apoptosis
6-Bromo-2-(pyridin-2-yl)quinolineKinase InhibitionBinding to active sites

Preparation Methods

Preparation of the Quinoline Core and Substituents

2.1. Quinoline Core Formation

The quinoline ring system substituted at the 6-position with bromine is typically synthesized via classical methods such as the Pfitzinger reaction or Skraup synthesis. For example, in related compounds such as 2-(4-bromophenyl)quinoline-4-carboxylic acid, the Pfitzinger reaction involves condensation of isatin with a bromo-substituted acetophenone derivative under basic reflux conditions in ethanol.

Pyridin-2-yl Group Introduction

The pyridin-2-yl substituent at the 2-position can be introduced either by:

  • Cross-coupling reactions such as Suzuki or Stille coupling using 2-pyridyl boronic acids or stannanes with halogenated quinoline precursors.
  • Direct condensation or substitution reactions if the quinoline precursor has a suitable leaving group at the 2-position.

Conversion to Carbonyl Chloride

The critical step in preparing the carbonyl chloride functionality at the 4-position involves chlorination of the corresponding quinoline-4-carboxylic acid or ester intermediate.

3.1. Acid Chloride Formation

  • The carboxylic acid precursor is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under controlled conditions to afford the acid chloride.
  • Reaction conditions typically involve refluxing in an inert solvent (e.g., dichloromethane or chloroform) with catalytic DMF to facilitate chlorination.

3.2. Formation of Hydrochloride Salt

  • The acid chloride intermediate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent to improve compound stability and handling.

Representative Experimental Procedures and Data

While specific literature on 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is limited, analogous compounds provide a reliable synthetic framework.

Step Reagents/Conditions Outcome Yield (%) Notes
Quinoline core formation Isatin + 6-bromoacetophenone, reflux in ethanol, basic conditions (Pfitzinger reaction) 6-Bromo-2-phenylquinoline-4-carboxylic acid 70-85% Established method for quinoline acids
Pyridin-2-yl substitution Suzuki coupling: 2-bromopyridine + quinoline boronic acid, Pd catalyst, base, reflux 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid 60-75% Cross-coupling preferred for regioselectivity
Acid chloride formation Thionyl chloride, reflux in dichloromethane, catalytic DMF 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride 80-90% Typical acid chloride synthesis
Hydrochloride salt formation Treatment with HCl in ether or solvent evaporation under HCl atmosphere This compound Quantitative Improves stability and solubility

Analytical Characterization

The identity and purity of the synthesized compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR confirm the quinoline and pyridine aromatic protons and carbons, as well as the carbonyl chloride carbon signal.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with the calculated molecular weight including bromine isotopic pattern.
  • Infrared Spectroscopy (IR):
    • Characteristic absorption bands for carbonyl chloride (~1800 cm⁻¹) and aromatic C-H stretching.
  • Elemental Analysis:
    • Confirms the presence of bromine and chlorine consistent with hydrochloride salt form.

Summary of Research Findings

  • The synthetic route for this compound is a multi-step process involving quinoline core formation, heteroaryl substitution, and acid chloride formation.
  • The use of classical organic synthesis techniques such as Pfitzinger reaction and Suzuki coupling ensures regioselective and efficient substitution.
  • Acid chloride formation via thionyl chloride is a well-established method providing high yields.
  • Conversion to the hydrochloride salt enhances compound stability, facilitating storage and handling.
  • Analytical data from related quinoline derivatives support the structural assignments and purity of the final product.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and quinoline backbone integrity (e.g., aromatic proton splitting patterns in DMSO-d₆) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • Elemental analysis : Matches calculated vs. observed C, H, N, Br, Cl percentages.

How do the electronic effects of the bromine and pyridinyl substituents influence the compound's reactivity in nucleophilic acyl substitution reactions?

Q. Advanced

  • Bromine : Acts as an electron-withdrawing group (EWG), increasing electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols) .
  • Pyridinyl group : The nitrogen in pyridine stabilizes intermediates via resonance, directing regioselectivity in substitution. Computational studies (DFT) can map charge distribution to predict reactive sites .
    Methodology : Perform kinetic studies under varying pH and solvent polarities to quantify substituent effects.

What are the recommended storage conditions to ensure the compound's stability over extended periods?

Q. Basic

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carbonyl chloride group .
  • Desiccant : Use silica gel or molecular sieves to avoid moisture-induced degradation.
  • Solvent : For long-term storage in solution, use anhydrous DMSO or DMF under nitrogen.

What strategies can be employed to resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

Q. Advanced

  • Comparative assays : Standardize in vitro assays (e.g., MIC for antimicrobial activity) across labs to reduce variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between bromine positioning and cytotoxicity).
  • Structure-activity relationship (SAR) : Synthesize analogs with controlled substituent variations to isolate contributing factors .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or DNA. Focus on halogen bonding between bromine and target residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models.
  • Pharmacophore mapping : Identify critical features (e.g., carbonyl group, pyridinyl nitrogen) for activity against specific targets .

What solvent systems are suitable for this compound in various experimental setups?

Q. Basic

  • Polar aprotic solvents : DMF, DMSO for reactions requiring high solubility (e.g., coupling reactions).
  • Chlorinated solvents : Dichloromethane or chloroform for acid chloride stability.
  • Aqueous mixtures : Ethanol/water (1:1) for biological assays, though limited solubility may require sonication.

What are the challenges in synthesizing halogenated quinoline-carbonyl chloride derivatives with regioselective bromination?

Q. Advanced

  • Regioselectivity : Competing bromination at positions 5, 7, or 8 due to electronic/steric factors. Use directing groups (e.g., methoxy) to control positioning .
  • Side reactions : Over-bromination or decomposition under harsh conditions. Optimize NBS stoichiometry and reaction time .
  • Purification : Separate isomers via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

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